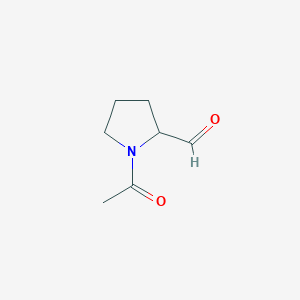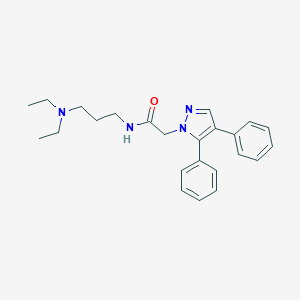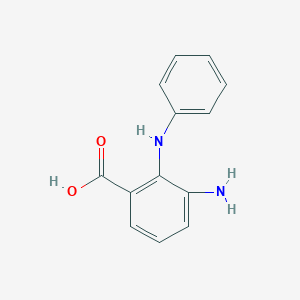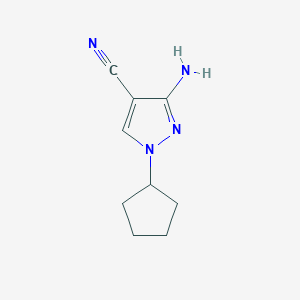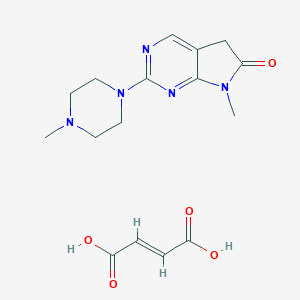
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound has shown promising results in the areas of medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) is not fully understood. However, it is believed to act through the modulation of ion channels and receptors, leading to changes in cellular signaling pathways. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
生化和生理效应
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to modulate the activity of ion channels and receptors, leading to changes in cellular signaling pathways. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of DNA and RNA.
实验室实验的优点和局限性
One advantage of using 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) in lab experiments is its reproducible synthesis method. This compound has also been extensively studied, and its potential applications in various fields of scientific research have been well documented. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
未来方向
There are several future directions for the study of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1). One potential direction is the development of this compound as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another potential direction is the investigation of this compound as a modulator of ion channels and receptors. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound. Finally, the potential use of this compound as a fluorescent probe for the detection of DNA and RNA should be further explored.
合成方法
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) involves the reaction of 2,4,6-trichloropyrimidine with 2-amino-4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester in the presence of a base. The resulting compound is then reacted with (Z)-butenedioic acid to yield the final product. The synthesis of this compound has been reported in several research papers and is considered to be a reliable and reproducible method.
科学研究应用
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors. In biochemistry, this compound has been investigated for its potential as a fluorescent probe for the detection of DNA and RNA.
属性
CAS 编号 |
122113-45-5 |
|---|---|
产品名称 |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) |
分子式 |
C16H21N5O5 |
分子量 |
363.37 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H17N5O.C4H4O4/c1-15-3-5-17(6-4-15)12-13-8-9-7-10(18)16(2)11(9)14-12;5-3(6)1-2-4(7)8/h8H,3-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
FCSMQHXKNDXBCC-UHFFFAOYSA-N |
手性 SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=CC(=O)O)C(=O)O |
同义词 |
but-2-enedioic acid, 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazab icyclo[4.3.0]nona-1,3,5-trien-8-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



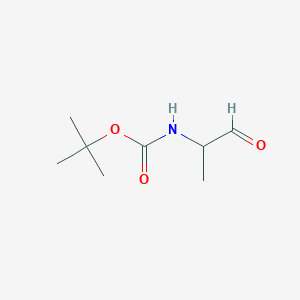
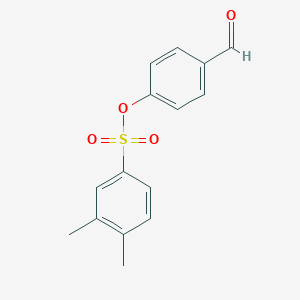
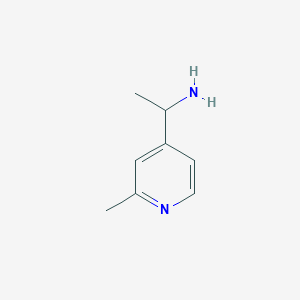
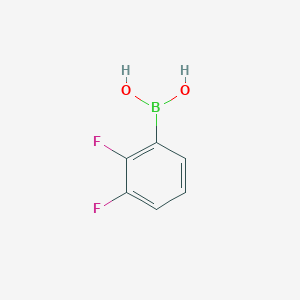
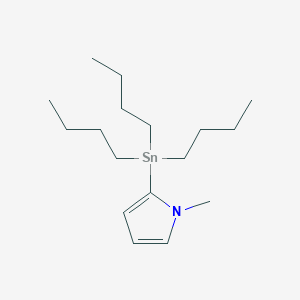
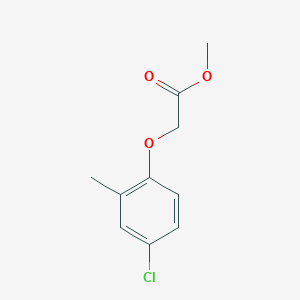
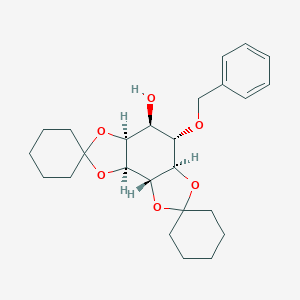
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
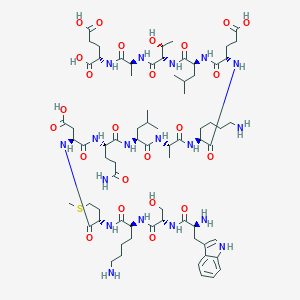
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)
